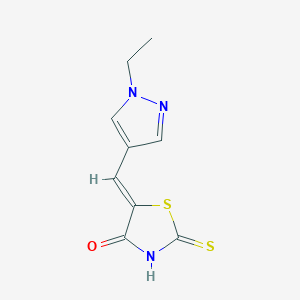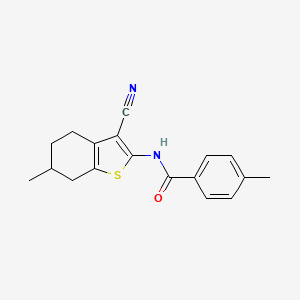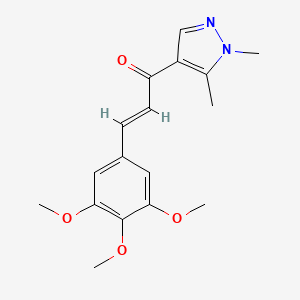![molecular formula C23H18N4O2 B14927794 2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14927794.png)
2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-DIHYDRO-1H-INDEN-5-YL [(5-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-2-FURYL)METHYL] ETHER is a complex organic compound that features a unique combination of an indene, triazoloquinazoline, and furan moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIHYDRO-1H-INDEN-5-YL [(5-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-2-FURYL)METHYL] ETHER typically involves multi-step organic reactions. The process begins with the preparation of the indene derivative, followed by the formation of the triazoloquinazoline moiety, and finally, the coupling with the furan derivative. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient purification processes, and implementing quality control measures to maintain consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-DIHYDRO-1H-INDEN-5-YL [(5-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-2-FURYL)METHYL] ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2,3-DIHYDRO-1H-INDEN-5-YL [(5-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-2-FURYL)METHYL] ETHER has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 2,3-DIHYDRO-1H-INDEN-5-YL [(5-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-2-FURYL)METHYL] ETHER involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indene derivatives, triazoloquinazoline compounds, and furan-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall properties.
Uniqueness
What sets 2,3-DIHYDRO-1H-INDEN-5-YL [(5-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-2-FURYL)METHYL] ETHER apart is its unique combination of three distinct moieties, which may confer unique biological activities and chemical properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C23H18N4O2 |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
2-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C23H18N4O2/c1-2-7-20-19(6-1)23-25-22(26-27(23)14-24-20)21-11-10-18(29-21)13-28-17-9-8-15-4-3-5-16(15)12-17/h1-2,6-12,14H,3-5,13H2 |
Clé InChI |
OVCKDYKCFXYWLO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C4=NN5C=NC6=CC=CC=C6C5=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(2-Chlorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone](/img/structure/B14927726.png)
![N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14927735.png)
![5-(4-fluorophenyl)-N-[2-(1-methylpiperidin-4-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14927742.png)

![4-(thiophen-2-yl)-2-[3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B14927767.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927769.png)
![4-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B14927774.png)

![3-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-oxopropanenitrile](/img/structure/B14927777.png)
![N-(2-cyanophenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927778.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide](/img/structure/B14927790.png)
![5-tert-butyl-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B14927791.png)
